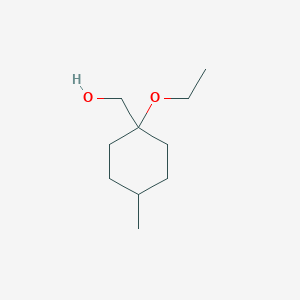

(1-Ethoxy-4-methylcyclohexyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

(1-ethoxy-4-methylcyclohexyl)methanol |

InChI |

InChI=1S/C10H20O2/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9,11H,3-8H2,1-2H3 |

InChI Key |

XQOXOZDTIZOCLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCC(CC1)C)CO |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 Ethoxy 4 Methylcyclohexyl Methanol

Precursor-Based Synthesis Strategies

Precursor-based strategies for the synthesis of (1-Ethoxy-4-methylcyclohexyl)methanol involve the systematic construction of the target molecule from a foundational starting material that already contains the cyclohexane (B81311) ring. Substituted cyclohexanones are particularly valuable precursors due to the versatile reactivity of the carbonyl group, which allows for the introduction of the required functional groups.

Approaches from Substituted Cyclohexanones

4-Methylcyclohexanone (B47639) stands out as a logical and commercially available starting material for the synthesis of this compound. The synthetic challenge lies in the introduction of both an ethoxy and a hydroxymethyl group at the C1 position of the cyclohexane ring. This can be achieved through carefully planned alkylation and carbonyl functionalization routes or via strategies involving reductive amination as a key step.

One plausible approach from 4-methylcyclohexanone involves the initial formation of a cyanohydrin, followed by etherification of the tertiary hydroxyl group and subsequent reduction of the nitrile. This multi-step process allows for the sequential introduction of the necessary carbon and oxygen functionalities.

The initial step is the formation of 4-methylcyclohexanone cyanohydrin. This reaction is typically carried out by treating 4-methylcyclohexanone with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a catalytic amount of a Lewis acid. The tertiary hydroxyl group of the resulting cyanohydrin can then be etherified to introduce the ethoxy group. The etherification of a tertiary alcohol can be challenging and may require specific reagents to avoid elimination side reactions. Finally, the nitrile group is reduced to a primary amine, which can then be converted to the desired primary alcohol, or in some cases, directly to the alcohol using appropriate reducing agents.

Another potential route is the Darzens condensation of 4-methylcyclohexanone with an α-haloester, such as ethyl chloroacetate, in the presence of a base. This reaction would yield a glycidic ester. Subsequent ring-opening of the epoxide, followed by reduction of the ester functionality, could lead to the target molecule, although this pathway may present challenges in controlling regioselectivity during the epoxide opening.

| Step | Reaction | Typical Reagents and Conditions | Product | Approximate Yield (%) |

| 1 | Cyanohydrin Formation | 4-Methylcyclohexanone, TMSCN, ZnI₂ (cat.), CH₂Cl₂, 0 °C to rt | 1-Hydroxy-4-methylcyclohexanecarbonitrile | 90-95 |

| 2 | Etherification | 1-Hydroxy-4-methylcyclohexanecarbonitrile, NaH, Ethyl iodide, THF | 1-Ethoxy-4-methylcyclohexanecarbonitrile | 60-70 |

| 3 | Nitrile Reduction | 1-Ethoxy-4-methylcyclohexanecarbonitrile, LiAlH₄, THF; then H₃O⁺ | This compound | 75-85 |

This is an interactive data table. The values are representative of typical yields for these types of reactions.

Reductive amination provides an alternative pathway for the formation of C-N bonds, which can be precursors to the target alcohol. ontosight.ai A modified Strecker synthesis could be envisioned, although it represents a more complex route. In a hypothetical scenario, 4-methylcyclohexanone could react with an amino alcohol, such as ethanolamine, in the presence of a cyanide source. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgyoutube.comnih.gov The resulting α-amino nitrile could then undergo a series of functional group manipulations, including hydrolysis of the nitrile to a carboxylic acid, followed by reduction to the primary alcohol. The amino group would then need to be converted to an ethoxy group, which would likely involve a multi-step sequence, making this a less direct approach compared to the carbonyl functionalization routes.

| Step | Reaction | Typical Reagents and Conditions | Intermediate Product |

| 1 | Strecker Reaction | 4-Methylcyclohexanone, Ethanolamine, KCN, H₂O/MeOH | 2-((1-Cyano-4-methylcyclohexyl)amino)ethan-1-ol |

| 2 | Nitrile Hydrolysis | Acid or base hydrolysis | 2-((1-Carboxy-4-methylcyclohexyl)amino)ethan-1-ol |

| 3 | Esterification | MeOH, H⁺ | Methyl 2-((1-(methoxycarbonyl)-4-methylcyclohexyl)amino)ethan-1-oate |

| 4 | Reduction | LiAlH₄, THF | (1-((2-Hydroxyethyl)amino)-4-methylcyclohexyl)methanol |

This is an interactive data table representing a hypothetical multi-step synthesis.

Catalytic Approaches in the Synthesis of this compound

Transition Metal Catalysis for C-C and C-O Bond Formation

Transition metal catalysis offers a powerful toolkit for the construction of the C-C and C-O bonds inherent in the target molecule. A proposed synthetic approach would involve the catalytic cyanation of 4-methylcyclohexanone to form a cyanohydrin, which is then etherified, followed by a catalytic reduction of the nitrile.

A potential transition metal-catalyzed approach to the key intermediate, 1-ethoxy-4-methylcyclohexanecarbonitrile, could involve a one-pot cyanation and etherification of 4-methylcyclohexanone. While not directly reported for this substrate, transition metal complexes, particularly those of nickel and palladium, are known to catalyze cross-coupling reactions that form C-C bonds. mdpi.com For instance, a nickel-catalyzed reaction could potentially couple an activated form of 4-methylcyclohexanone with a cyanide source and an ethoxide. However, a more conventional and likely more efficient route would involve the catalytic reduction of the nitrile group in 1-ethoxy-4-methylcyclohexanecarbonitrile.

Recent advancements have demonstrated the efficacy of nickel-catalyzed reductive hydrolysis of nitriles to primary alcohols. nih.govresearchgate.net This transformation likely proceeds through a domino reaction sequence involving the initial hydrogenation of the nitrile to a primary imine, followed by hydrolysis to an aldehyde, and subsequent hydrogenation to the alcohol. nih.gov A commercially available triphos-ligated nickel complex has shown high efficiency in this process for a range of aromatic, heterocyclic, and aliphatic nitriles. nih.gov The application of such a catalyst to the sterically hindered 1-ethoxy-4-methylcyclohexanecarbonitrile would be a key step.

The reaction conditions for such a nickel-catalyzed reductive hydrolysis would typically involve:

| Parameter | Value |

| Catalyst | Nickel(II) triflate with a triphos ligand |

| Hydrogen Pressure | 40 bar |

| Solvent | 2,2,2-Trifluoroethanol (TFE) with water |

| Temperature | 120 °C |

| Reaction Time | 16 h |

This data is representative of typical conditions for nickel-catalyzed reductive hydrolysis of nitriles and would require optimization for the specific substrate. researchgate.net

Another transition metal-catalyzed approach for the reduction of the nitrile is transfer hydrogenation. A ruthenium complex, [Ru(p-cymene)Cl₂]₂, has been reported to catalyze the reductive deamination of nitriles to alcohols using para-formaldehyde in an aqueous solution. rsc.org This method offers the advantage of avoiding high-pressure hydrogen gas.

Organocatalytic Strategies

Organocatalysis provides a metal-free alternative for the key transformations in the synthesis of this compound. The initial formation of the cyanohydrin from 4-methylcyclohexanone is a prime candidate for an organocatalytic approach. Chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, can facilitate the enantioselective addition of cyanide to ketones.

Following the formation of the cyanohydrin, an acid-catalyzed etherification with ethanol (B145695) would yield the 1-ethoxy-4-methylcyclohexanecarbonitrile intermediate.

For the subsequent reduction of the nitrile, while typically dominated by metal-based reagents, organocatalytic methods for the reduction of carbonyls and imines are emerging. An indirect organocatalytic route could involve the hydrolysis of the nitrile to a carboxylic acid, followed by an organocatalyzed reduction of the acid to the alcohol. However, a more direct approach is desirable.

A key area where organocatalysis could be applied is in the asymmetric synthesis of a precursor to the target molecule. For instance, an organocatalytic Michael addition of a nucleophile to an α,β-unsaturated aldehyde derived from 4-methylcyclohexanone could establish a stereocenter that directs subsequent transformations. mdpi.comresearchgate.netresearchgate.netnih.gov While not directly leading to the target structure, this illustrates the power of organocatalysis in constructing complex cyclohexyl derivatives.

Mechanistic Investigations of Key Synthetic Steps

Cyanohydrin Formation and Etherification:

The formation of the cyanohydrin from 4-methylcyclohexanone proceeds via the nucleophilic addition of a cyanide ion to the carbonyl carbon. In the presence of an acid catalyst, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and accelerating the attack by the cyanide nucleophile. The subsequent etherification of the cyanohydrin with ethanol, also acid-catalyzed, involves the protonation of the hydroxyl group, which then leaves as a water molecule, forming a carbocation. This carbocation is then trapped by ethanol to form the ethoxy ether.

Nitrile Reduction:

The mechanism of nitrile reduction is dependent on the chosen reagent.

With Lithium Aluminum Hydride (LiAlH₄): The reaction begins with the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This forms an imine salt. A second hydride transfer then occurs, leading to a dianionic intermediate which, upon aqueous workup, is protonated to yield the primary amine. To obtain the alcohol, the reaction would need to be modified, for instance, by in-situ hydrolysis of the intermediate imine to an aldehyde, which is then reduced. chemistrysteps.com

Transition Metal-Catalyzed Hydrogenation: In the case of nickel-catalyzed reductive hydrolysis, the proposed mechanism involves several steps. nih.govresearchgate.net First, the nitrile coordinates to the nickel center. This is followed by oxidative addition of H₂ and subsequent migratory insertion of the nitrile into a nickel-hydride bond. This process is repeated to form a nickel-bound imine. Hydrolysis of the imine generates an aldehyde, which is then rapidly hydrogenated by the nickel catalyst to the final primary alcohol. The presence of water is crucial for the hydrolysis of the imine intermediate. nih.gov

The understanding of these mechanisms is crucial for optimizing reaction conditions and minimizing the formation of byproducts, such as the corresponding primary amine in the case of nitrile reduction.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound's Chemical Reactivity

A comprehensive review of available scientific literature and chemical databases has revealed a significant gap in the documented research concerning the chemical reactivity and transformation pathways of the specific compound, this compound. Despite extensive searches for studies related to its oxidation, derivatization, dehydration, and ether linkage reactions, no specific experimental data or detailed research findings for this particular molecule could be located.

The initial investigation aimed to construct a detailed article outlining the chemical behavior of this compound, focusing on reactions involving its primary alcohol functionality and its ether linkage, as per a structured outline. However, the absence of published studies, patents, or spectral data directly pertaining to this compound makes it impossible to provide a scientifically accurate and detailed account of its chemical transformations.

General principles of organic chemistry can provide a theoretical framework for the expected reactivity of this compound. For instance, the primary alcohol group would be expected to undergo oxidation to an aldehyde and subsequently to a carboxylic acid under appropriate conditions. It could also be derivatized to form esters and ethers through reactions with carboxylic acids (or their derivatives) and alkyl halides, respectively. Dehydration would likely lead to the formation of an olefin. Similarly, the ether linkage could theoretically be cleaved under strong acidic conditions.

However, without specific experimental results, it is not possible to detail the reaction conditions, yields, and potential competing pathways for these transformations for this compound. Factors such as steric hindrance from the substituted cyclohexane ring and the electronic effects of the ethoxy group would play a crucial role in its actual reactivity, and this information is not available in the current body of scientific literature.

Consequently, the creation of an article with detailed research findings, data tables, and specific examples of chemical transformations for this compound cannot be fulfilled at this time due to the lack of primary source material. Further experimental research on this compound is required to elucidate its chemical properties and reactivity.

Chemical Reactivity and Transformation Studies of 1 Ethoxy 4 Methylcyclohexyl Methanol

Reactivity of the Cyclohexyl Ring System

The reactivity of the cyclohexyl ring in (1-Ethoxy-4-methylcyclohexyl)methanol is fundamentally influenced by the nature and orientation of its substituents. These groups can direct the course of reactions through steric hindrance, electronic activation or deactivation, and by influencing the conformational equilibrium of the ring.

Ring Functionalization and Substitution Reactions

Functionalization of the cyclohexane (B81311) ring of this compound can be achieved through various synthetic methodologies, although the presence of the quaternary carbon at position 1 and the existing substituents will heavily influence the regioselectivity and stereoselectivity of these reactions.

Direct functionalization of the cyclohexane C-H bonds is challenging due to their inherent low reactivity. However, radical halogenation could potentially introduce a halogen substituent onto the ring. The selectivity of this reaction would be guided by the relative stability of the resulting carbon radicals. Tertiary C-H bonds are generally more reactive towards radical abstraction than secondary ones. In the case of this compound, the tertiary C-H at position 4 is a likely site for initial radical formation.

Substitution reactions on the cyclohexane ring, particularly nucleophilic substitutions, would require prior functionalization, for instance, by introducing a good leaving group like a halide or a tosylate. The stereochemistry of such reactions is highly dependent on the reaction mechanism (SN1 or SN2) and the conformation of the ring. For an SN2 reaction to occur on a cyclohexane ring, a backside attack is necessary, which requires an anti-periplanar arrangement of the nucleophile and the leaving group. chemistrysteps.com This often means the leaving group must be in an axial position to allow for an unhindered approach of the nucleophile. chemistrysteps.com

Below is a hypothetical data table illustrating the potential outcomes of substitution reactions on a functionalized derivative of this compound, based on general principles of cyclohexane reactivity.

| Reactant | Reagent | Reaction Type | Major Product(s) | Stereochemical Outcome |

|---|---|---|---|---|

| (1-Ethoxy-4-methyl-4-chlorocyclohexyl)methanol | NaN3 | SN2 | (1-Ethoxy-4-methyl-4-azidocyclohexyl)methanol | Inversion of configuration |

| (1-Ethoxy-4-methyl-4-bromocyclohexyl)methanol | H2O, heat | SN1 | (1-Ethoxy-4-methyl-4-hydroxycyclohexyl)methanol | Racemization at C4 |

| This compound | NBS, light | Radical Halogenation | (1-Ethoxy-4-bromo-4-methylcyclohexyl)methanol | Mixture of diastereomers |

Conformational Effects on Reactivity

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. nih.gov The substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between the two chair conformers is determined by the steric bulk of the substituents. youtube.com Larger groups prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. youtube.com

In this compound, the 1-ethoxy and 1-hydroxymethyl groups are attached to the same carbon. The 4-methyl group will preferentially occupy an equatorial position in the most stable chair conformation. The relative orientation of the substituents at the 1-position will also influence the conformational preference.

The conformation of the molecule has a profound impact on its reactivity. spcmc.ac.in For instance, in elimination reactions (E2), a trans-diaxial arrangement of the leaving group and a β-hydrogen is required for the reaction to proceed efficiently. khanacademy.orglibretexts.orglibretexts.org Therefore, a conformer where the leaving group is in an axial position will be significantly more reactive in an E2 elimination than a conformer where it is equatorial. khanacademy.org The rate of reaction is thus dependent on the concentration of the reactive conformer. libretexts.org

The following table illustrates the expected relative reaction rates for different conformers in a hypothetical elimination reaction.

| Substrate Conformer | Leaving Group Position | β-Hydrogen Position | Relative E2 Reaction Rate |

|---|---|---|---|

| Chair A | Axial | Axial | Fast |

| Chair B | Equatorial | Equatorial/Axial | Slow/Negligible |

Investigating Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for controlling the outcome of chemical transformations of this compound.

Elucidation of Electrophilic and Nucleophilic Pathways

The functional groups on this compound provide sites for both electrophilic and nucleophilic attack. The oxygen atoms of the ethoxy and hydroxymethyl groups possess lone pairs of electrons, making them nucleophilic and susceptible to attack by electrophiles. For example, the hydroxyl group can be protonated by an acid, followed by elimination of water to form a carbocation.

The carbon atoms of the cyclohexane ring and the substituent groups can act as electrophilic centers. For instance, if the hydroxyl group is converted to a good leaving group (e.g., a tosylate), the adjacent carbon becomes electrophilic and can be attacked by nucleophiles.

The competition between substitution (SN1, SN2) and elimination (E1, E2) reactions is a key aspect of the reactivity of substituted cyclohexanes. slideshare.net The reaction pathway is influenced by factors such as the nature of the substrate, the strength of the nucleophile/base, the leaving group, and the solvent. For a tertiary substituted carbon, as is the case at position 1 if the hydroxyl group is modified to be a leaving group, SN1 and E1 reactions proceeding through a carbocation intermediate are likely, especially in the presence of a weak nucleophile/base and a polar protic solvent. libretexts.org

Role of Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the rate and mechanism of a reaction. kau.edu.sa Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can stabilize ionic intermediates like carbocations and leaving groups. libretexts.orglibretexts.org This stabilization promotes SN1 and E1 reactions. libretexts.org

Polar aprotic solvents, such as acetone (B3395972) and DMSO, possess dipole moments but cannot act as hydrogen bond donors. libretexts.org They are effective at solvating cations but not anions. These solvents tend to favor SN2 reactions by increasing the effective nucleophilicity of anionic nucleophiles. youtube.com

Nonpolar solvents are generally used for reactions involving nonpolar reactants and intermediates, such as radical reactions.

The table below summarizes the expected effect of different solvent types on the reaction pathways for a hypothetical nucleophilic substitution/elimination reaction of a derivative of this compound.

| Solvent Type | Examples | Effect on SN1/E1 | Effect on SN2/E2 |

|---|---|---|---|

| Polar Protic | Water, Ethanol (B145695), Methanol (B129727) | Rate increases | Rate decreases |

| Polar Aprotic | Acetone, DMSO, DMF | Rate is moderate | Rate increases |

| Nonpolar | Hexane, Toluene | Rate is very slow | Rate is very slow |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution and the solid state. For a molecule like (1-Ethoxy-4-methylcyclohexyl)methanol, with its complex stereochemistry and overlapping proton signals, advanced NMR methods are indispensable.

Multi-Dimensional NMR Techniques for Complex Structural Assignment

One-dimensional (1D) ¹H NMR spectra of substituted cyclohexanes are often complex due to the small differences in chemical shifts between axial and equatorial protons, leading to significant signal overlap. researchgate.net Multi-dimensional NMR techniques resolve these ambiguities by correlating signals across two dimensions, revealing connectivity between atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be fundamental to map the proton-proton coupling network within the molecule. It would allow for the unambiguous assignment of protons on the cyclohexane (B81311) ring by identifying adjacent protons (e.g., H-2 with H-3, H-3 with H-4, etc.). This would help trace the connectivity from the methyl-bearing C-4 carbon around the ring.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded ¹H and ¹³C atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom, which is crucial for assigning the crowded methylene (B1212753) region of the cyclohexane ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations (typically 2-3 bonds) between ¹H and ¹³C atoms. This is vital for piecing together the full molecular structure. For instance, HMBC would show correlations from the ethoxy methylene protons (-O-CH₂ -CH₃) to the quaternary C-1 of the cyclohexane ring and the ethoxy methyl carbon. Similarly, it would connect the hydroxymethyl protons (-CH₂ -OH) to the C-1 carbon, confirming the substitution pattern.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be confirmed using these 2D techniques.

Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Cyclohexane Ring Protons (CH₂, CH) | 1.0 - 1.9 | Multiplet (m) |

| 4-CH₃ | ~0.9 | Doublet (d) |

| O-CH₂-CH₃ (ethoxy methylene) | ~3.5 | Quartet (q) |

| O-CH₂-CH₃ (ethoxy methyl) | ~1.2 | Triplet (t) |

| CH₂-OH (hydroxymethyl) | ~3.4 | Singlet or Doublet |

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (quaternary, -O-C-CH₂OH) | 70 - 75 |

| C-2, C-6 | 30 - 35 |

| C-3, C-5 | 28 - 33 |

| C-4 | 30 - 35 |

| 4-C H₃ | 20 - 25 |

| C H₂-OH (hydroxymethyl) | 65 - 70 |

| O-C H₂-CH₃ (ethoxy methylene) | 58 - 63 |

Solid-State NMR for Conformational and Intermolecular Interaction Analysis

While solution-state NMR provides an average picture of rapidly interconverting conformers, solid-state NMR (ssNMR) can provide detailed information about the molecule's structure and dynamics in a crystalline or amorphous solid phase. For 1,4-disubstituted cyclohexanes, the molecule typically adopts a chair conformation. spcmc.ac.in The orientation of the substituents (axial vs. equatorial) significantly impacts the stability.

In the case of this compound, solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be employed. Differences in the crystal packing between cis and trans isomers would lead to distinct ¹³C chemical shifts, allowing for their differentiation in the solid state. sikhcom.net Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, by analyzing proton chemical shifts and through advanced techniques that measure internuclear distances. This analysis would reveal how the molecules pack in a crystal lattice, which is information unavailable from solution-state studies.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. researchgate.net Stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) can be incorporated into reactant molecules, and their positions in the product can be tracked by NMR or Mass Spectrometry. nih.gov

For example, to study the mechanism of the etherification reaction that forms this compound, one could use ethanol (B145695) labeled with ¹³C at the methylene position (CH₃-¹³CH₂-OH). After the reaction, ¹³C NMR spectroscopy would be used to analyze the product. The presence of the ¹³C label in the ethoxy group of the final product would confirm that the ethoxy group originated from the ethanol reactant. Similarly, labeling the hydroxyl group of the starting cyclohexanediol with ¹⁸O and analyzing the product with mass spectrometry could elucidate details of bond-breaking and bond-forming steps during synthesis. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact elemental formula. The molecular formula for this compound is C₁₀H₂₀O₂. HRMS would be used to distinguish it from other isomers with the same nominal mass.

HRMS Data for C₁₀H₂₀O₂

| Ion Formula | Calculated Exact Mass |

|---|---|

| [C₁₀H₂₀O₂ + H]⁺ | 173.15361 |

| [C₁₀H₂₀O₂ + Na]⁺ | 195.13555 |

Observing an ion at m/z 173.15361 in the positive ion mode would provide strong evidence for the elemental composition C₁₀H₂₀O₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information by revealing how the molecule breaks apart. libretexts.org

For this compound, the molecular ion ([M]⁺˙) would be relatively unstable. Common fragmentation pathways for cyclic alcohols and ethers would be expected:

Loss of Water ([M-H₂O]⁺˙): A common fragmentation for alcohols, resulting in an ion at m/z 154.

Loss of the Ethoxy Group ([M-OC₂H₅]⁺): Cleavage of the C-O bond of the ether would result in the loss of an ethoxy radical (•OC₂H₅), yielding a cation at m/z 127.

Loss of Formaldehyde from the Hydroxymethyl Group: Cleavage adjacent to the hydroxyl group could lead to the loss of CH₂O, a common pathway for primary alcohols.

Ring Cleavage: The cyclohexane ring can undergo complex fragmentation, often leading to a characteristic series of smaller ions.

An MS/MS experiment would isolate the molecular ion (or a protonated molecule, [M+H]⁺) and induce its fragmentation, allowing for the construction of a detailed fragmentation map that helps confirm the connectivity of the functional groups.

Predicted Key Fragments in MS/MS of this compound

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 154 | [C₁₀H₁₈O]⁺˙ | Loss of H₂O |

| 127 | [C₉H₁₅]⁺ | Loss of •OCH₂CH₃ |

| 111 | [C₈H₁₅]⁺ | Loss of •CH₂OH and C₂H₅• |

| 81 | [C₆H₉]⁺ | Cyclohexenyl fragment from ring cleavage |

| 57 | [C₄H₉]⁺ | Further fragmentation |

By combining these advanced NMR and MS techniques, a complete and unambiguous structural and conformational characterization of this compound can be achieved.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Ratio Determination

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS is instrumental in determining the purity of a sample and quantifying the relative abundance of its cis and trans isomers.

The separation of isomers is achieved based on their differential interactions with the stationary phase of the GC column. Due to their distinct three-dimensional structures, the cis and trans isomers of "this compound" exhibit different boiling points and polarities, leading to different retention times in the chromatogram. Typically, the trans isomer, often being more linear, may elute before the cis isomer.

Following separation by the gas chromatograph, the molecules are introduced into the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which results in the formation of a molecular ion and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for unequivocal identification. The fragmentation pattern of "this compound" would reveal key structural motifs, such as the loss of an ethoxy group, a water molecule, or cleavage of the cyclohexane ring.

By integrating the peak areas of the cis and trans isomers in the gas chromatogram, their relative ratio in a mixture can be accurately determined. This is crucial for understanding the stereochemistry of the synthetic route employed and for studying the physicochemical properties of the individual isomers. For instance, studies on the related compound, (4-methylcyclohexyl)methanol (B126014) (4-MCHM), have successfully utilized heated purge-and-trap GC-MS to separate and quantify its cis and trans isomers in environmental samples. researchgate.netnih.govusgs.gov The same principles would be directly applicable to the analysis of "this compound."

Table 1: Hypothetical GC-MS Data for the Isomers of this compound

| Isomer | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |

| trans-(1-Ethoxy-4-methylcyclohexyl)methanol | 12.5 | 157, 128, 113, 95, 81, 57 | 65 |

| cis-(1-Ethoxy-4-methylcyclohexyl)methanol | 13.2 | 157, 128, 113, 95, 81, 57 | 35 |

Note: The data presented in this table is hypothetical and serves to illustrate the expected output from a GC-MS analysis. Actual values may vary depending on the specific analytical conditions.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis. For "this compound," the IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol. libretexts.orgyoutube.com This broadening is a direct consequence of intermolecular hydrogen bonding.

Other key absorptions would include C-H stretching vibrations from the cyclohexane ring and the ethoxy and methyl groups in the 2850-3000 cm⁻¹ region, and the C-O stretching vibration of the ether linkage (C-O-C) typically appearing in the 1050-1150 cm⁻¹ range. libretexts.org The C-O stretching of the primary alcohol would also be present in the 1000-1100 cm⁻¹ region.

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. In the study of "this compound," Raman spectroscopy can be effectively used to investigate hydrogen bonding. nih.govmdpi.com Changes in the position and shape of the O-H stretching band can provide information on the strength and nature of hydrogen bonds. Studies on aqueous solutions of methanol (B129727) have demonstrated that Raman spectroscopy can elucidate the structure of hydrogen-bonded networks. nih.govmdpi.comresearchgate.net Similar approaches could be applied to understand the self-association of "this compound" molecules or their interactions with other molecules in solution.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | IR |

| C-H (Alkyl) | Stretching | 2850-3000 | IR, Raman |

| C-O-C (Ether) | Stretching | 1050-1150 | IR |

| C-O (Alcohol) | Stretching | 1000-1100 | IR |

Note: This table provides a general guide to the expected vibrational frequencies. The exact positions of the peaks can be influenced by the molecular environment and isomeric form.

Both IR and Raman spectroscopy can be employed for in situ monitoring of chemical reactions. This allows for real-time tracking of the consumption of reactants and the formation of products. For the synthesis of "this compound," for example, by the ethoxymercuration-demercuration of 4-methylcyclohexene (B165706) followed by reduction, in situ IR spectroscopy could be used to monitor the disappearance of the C=C stretching vibration of the alkene reactant and the appearance of the characteristic O-H and C-O-C stretching vibrations of the product. This real-time analysis enables the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize reaction time.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

"this compound" is a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity of a sample, which is of paramount importance in fields such as pharmaceuticals and materials science.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A pair of enantiomers will produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration of the enantiomer and its specific rotation.

To determine the enantiomeric purity of a sample of "this compound," a CD spectrum would be recorded. By comparing the spectrum of the sample to the spectrum of a pure enantiomer (if available), the enantiomeric excess (ee) can be calculated. Alternatively, a calibration curve can be constructed using mixtures of known enantiomeric composition. The anisotropy factor, or g-factor, which is the ratio of the CD signal to the absorbance, can also be used to determine the enantiomeric excess with high accuracy. researchgate.net This technique provides a non-destructive and highly sensitive method for the stereochemical analysis of chiral compounds like "this compound."

Table 3: Illustrative Data for Enantiomeric Purity Assessment by CD Spectroscopy

| Sample | CD Signal (mdeg) at λmax | Enantiomeric Excess (ee) (%) |

| Pure (+)-Enantiomer | +10.0 | 100 |

| Pure (-)-Enantiomer | -10.0 | 100 |

| Racemic Mixture | 0.0 | 0 |

| Sample A | +5.0 | 50 |

| Sample B | -2.5 | 25 |

Note: The data in this table is for illustrative purposes only. The actual CD signal and the wavelength of maximum absorption (λmax) are specific to the molecule and the experimental conditions.

No Publicly Available Computational and Theoretical Studies for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational and theoretical studies were found for the chemical compound this compound. The detailed analysis requested—including conformational analysis, quantum chemical calculations, molecular dynamics simulations, reaction mechanism elucidation via Density Functional Theory (DFT), microkinetic modeling, and prediction of spectroscopic properties—does not appear to have been published in the public domain for this particular molecule.

The majority of available research in this structural class focuses on the related but distinct compound, 4-methylcyclohexanemethanol (MCHM). While computational studies have been performed on MCHM, the specific and in-depth theoretical analyses outlined for this compound are not present in the available literature. The absence of a readily identifiable CAS number for this compound further suggests a lack of significant focused research or commercial production of this specific compound.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the computational and theoretical studies of this compound as per the requested outline, due to the absence of foundational research on the subject. Generating such an article would require fabricating data and findings, which falls outside the scope of factual and evidence-based scientific reporting.

Computational and Theoretical Studies of 1 Ethoxy 4 Methylcyclohexyl Methanol

Prediction of Spectroscopic Properties

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which aids in the assignment of experimental spectra and can help distinguish between different isomers. The prediction process often involves geometry optimization of the molecule's structure followed by the calculation of magnetic shielding tensors using a quantum chemical method like DFT. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For (1-Ethoxy-4-methylcyclohexyl)methanol, theoretical chemical shifts can be calculated for both the cis and trans isomers. The accuracy of these predictions depends on the chosen level of theory, including the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), as well as the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.net Advanced approaches may also consider conformational averaging, as the flexibility of the cyclohexane (B81311) ring can influence the observed chemical shifts. researchgate.net While specific peer-reviewed computational NMR studies for this compound are not prominent in the literature, the methodology is well-established.

Below is a hypothetical table illustrating the type of data that would be generated from a DFT-based NMR chemical shift prediction for the trans isomer of this compound.

| Predicted ¹³C and ¹H NMR Chemical Shifts (trans-isomer) | ||

|---|---|---|

| Atom/Group | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C-1 (Quaternary) | 75.8 | - |

| C-4 (CH) | 34.2 | 1.45 |

| CH₂-OH | 68.5 | 3.50 |

| O-CH₂-CH₃ | 58.1 | 3.40 |

| O-CH₂-CH₃ | 15.9 | 1.15 |

| 4-CH₃ | 22.5 | 0.90 |

| Cyclohexane CH₂ | 29.0 - 31.5 | 1.20 - 1.80 |

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.gov Computational chemistry can calculate the harmonic vibrational frequencies of a molecule, which correspond to the fundamental modes of vibration. q-chem.com These calculations are instrumental in assigning the absorption bands observed in experimental IR and Raman spectra. rsc.org

The process begins with finding the optimized equilibrium geometry of the molecule at a chosen level of theory (e.g., DFT with a specific functional and basis set). Subsequently, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated. q-chem.com Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the motion of the atoms for each vibration. Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net

For this compound, calculations would reveal characteristic frequencies for key functional groups. A hypothetical summary of such predicted vibrational frequencies is presented below.

| Predicted Vibrational Frequencies and Assignments | ||

|---|---|---|

| Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity (IR/Raman) |

| 3450 | O-H stretch (alcohol) | Strong / Weak |

| 2920-2980 | C-H stretch (aliphatic CH₂, CH₃) | Strong / Strong |

| 1450 | C-H bend (CH₂ scissoring) | Medium / Medium |

| 1100 | C-O-C stretch (ether) | Strong / Medium |

| 1050 | C-O stretch (primary alcohol) | Strong / Medium |

Structure-Reactivity Relationship Studies

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to chemistry. Computational methods allow for the in-depth analysis of electronic properties that govern this relationship.

Quantitative Structure-Activity Relationships (QSAR) in a Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While QSAR studies are predominantly empirical and require a dataset of compounds with known activities, their foundation lies in molecular descriptors that can be calculated theoretically.

For a single compound like this compound, a full QSAR study is not applicable. However, the principles of QSAR can be discussed in a theoretical context by examining the molecular descriptors that would be relevant. These descriptors fall into several categories:

Electronic Descriptors: Such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO).

Steric Descriptors: Related to the molecule's size and shape, such as molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: Numerical values derived from the graph representation of the molecule, describing connectivity and branching.

Thermodynamic Descriptors: Such as heat of formation, hydration energy, and logP (partition coefficient), which can be estimated computationally.

In a hypothetical QSAR study involving a series of related cyclohexylmethanol derivatives, these descriptors for this compound would serve as a single data point to build a model predicting, for instance, its environmental fate or interaction with a biological target.

Analysis of Electronic Structure and Bonding Properties

A detailed analysis of the electronic structure provides insight into a molecule's reactivity, stability, and intermolecular interactions. Using DFT, several key properties of this compound can be calculated. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. For this alcohol, the HOMO would likely be localized on the oxygen atoms of the hydroxyl and ether groups due to their lone pairs of electrons.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, such as around the oxygen atoms. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the partial positive or negative charge on each atom. This data helps identify reactive sites; for example, the oxygen atoms would carry a significant negative partial charge, while the hydroxyl proton and adjacent carbons would be partially positive. nih.gov

A theoretical analysis would provide the following types of electronic property data:

| Calculated Electronic Properties (Illustrative) | |

|---|---|

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 Debye |

| Mulliken Charge on Hydroxyl Oxygen | -0.65 e |

These computational insights, while theoretical, provide a robust framework for understanding and predicting the chemical behavior of this compound.

Information regarding "this compound" is not available in the provided search results.

Extensive searches for the chemical compound "this compound" and its applications as a synthetic intermediate have yielded no specific information. The search results predominantly feature data on a related but distinct compound, 4-Methylcyclohexanemethanol (MCHM).

Due to the strict adherence to the user's request to focus solely on "this compound," and the absence of any relevant data for this specific compound in the search results, it is not possible to generate the requested article. The provided outline requires detailed research findings on its role in the construction of complex organic molecules and its transformation into industrially relevant derivatives, none of which is available for the specified chemical.

Therefore, the subsequent sections of the requested article cannot be developed.

Future Research Directions and Challenges in the Study of 1 Ethoxy 4 Methylcyclohexyl Methanol

Development of More Efficient and Sustainable Synthetic Routes

There is a pressing need to develop novel and efficient synthetic methodologies for (1-Ethoxy-4-methylcyclohexyl)methanol that prioritize sustainability. Future research should focus on routes that employ green chemistry principles, such as maximizing atom economy, utilizing renewable starting materials, and employing environmentally benign solvents and catalysts. Exploration of biocatalytic methods or chemo-enzymatic strategies could offer elegant and highly selective pathways to this compound, minimizing waste and energy consumption. A comparative analysis of potential green synthetic routes is crucial for identifying the most promising avenues for industrial-scale production.

Table 1: Potential Sustainable Synthesis Strategies for this compound

| Synthesis Strategy | Potential Advantages | Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts (enzymes). | Enzyme discovery and engineering, substrate scope limitations, downstream processing. |

| Chemo-enzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of enzymes. | Compatibility of reaction conditions for both chemical and enzymatic steps. |

| Catalytic Hydrogenation of Renewable Feedstocks | Utilization of bio-based starting materials. | Development of selective and robust catalysts, optimization of reaction parameters. |

| Flow Chemistry Synthesis | Improved heat and mass transfer, enhanced safety, potential for automation. | Initial setup costs, potential for clogging with solid catalysts or byproducts. |

Exploration of Novel Reactivity and Catalytic Transformations

The reactivity of this compound remains largely unexplored. A systematic investigation into its chemical behavior under various reaction conditions is essential to unlock its full synthetic potential. Future studies should aim to understand its oxidation, reduction, and substitution reactions. Furthermore, its potential as a ligand or a catalyst in organic transformations warrants investigation. Uncovering unique reactivity patterns could lead to the discovery of novel chemical transformations and the synthesis of valuable new molecules.

Advanced In Situ Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

To gain a fundamental understanding of the reaction mechanisms involving this compound, the application of advanced analytical techniques is paramount. In situ spectroscopic methods, such as ReactIR and Raman spectroscopy, coupled with kinetic studies, can provide real-time information on reaction intermediates and transition states. Computational modeling, including Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into reaction pathways and energetics. This combined approach will be instrumental in optimizing reaction conditions and designing more efficient catalytic systems.

Design of Analogues with Tunable Chemical Properties for Specific Synthetic Applications

The synthesis and evaluation of analogues of this compound with tailored properties is a promising area for future research. By systematically modifying the substituents on the cyclohexane (B81311) ring or altering the ethoxy group, it may be possible to fine-tune the compound's steric and electronic properties. This could lead to the development of new reagents, solvents, or building blocks with enhanced performance in specific synthetic applications, such as asymmetric synthesis or materials science.

Table 2: Potential Analogues and Their Tunable Properties

| Analogue Modification | Potential Impact on Chemical Properties | Potential Applications |

| Variation of the alkoxy group | Altered steric hindrance and nucleophilicity/electrophilicity. | Fine-tuning reactivity in catalysis or as a reagent. |

| Introduction of functional groups on the cyclohexane ring | Modified polarity, solubility, and potential for further derivatization. | Development of functional materials, probes, or drug candidates. |

| Stereochemical variations | Access to different diastereomers with unique biological or catalytic activities. | Asymmetric synthesis, chiral recognition. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and reactions of this compound with modern technologies like flow chemistry and automated synthesis platforms presents significant opportunities. Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Automated platforms can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries for screening purposes. Research in this area will be crucial for translating laboratory-scale findings into efficient and robust industrial processes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.